3-(1,3-Dioxolan-2-YL)-6-nitro-1H-indazole
CAS No.: 1082041-31-3
Cat. No.: VC8204901
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082041-31-3 |
|---|---|
| Molecular Formula | C10H9N3O4 |
| Molecular Weight | 235.2 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)-6-nitro-2H-indazole |
| Standard InChI | InChI=1S/C10H9N3O4/c14-13(15)6-1-2-7-8(5-6)11-12-9(7)10-16-3-4-17-10/h1-2,5,10H,3-4H2,(H,11,12) |
| Standard InChI Key | IDLMHEVBVQMAEA-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=C3C=CC(=CC3=NN2)[N+](=O)[O-] |
| Canonical SMILES | C1COC(O1)C2=C3C=CC(=CC3=NN2)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
The molecular formula of 3-(1,3-dioxolan-2-yl)-6-nitro-1H-indazole is C₁₀H₈N₃O₄, with a molecular weight of 251.19 g/mol. The indazole scaffold consists of a fused benzene and pyrazole ring, with the nitro group (-NO₂) at position 6 and the 1,3-dioxolane group at position 3. The 1,3-dioxolane moiety is a cyclic acetal, typically introduced to protect aldehyde functionalities during synthetic procedures .
Key spectroscopic data for related compounds, such as 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole (C₂₂H₁₇N₃O₄S), reveal distinct absorption bands in infrared (IR) spectra corresponding to nitro (1520–1350 cm⁻¹) and dioxolane (1120–1050 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectroscopy of analogous structures shows characteristic signals for aromatic protons (δ 7.5–8.5 ppm) and dioxolane methylene groups (δ 3.8–4.2 ppm) .
Synthetic Methodologies
Precursor Synthesis via Picrylacetaldehyde
A foundational approach to synthesizing nitroindazole derivatives involves picrylacetaldehyde (2,4,6-trinitrophenylacetaldehyde) as a starting material. Reaction with aryldiazonium salts forms picrylglyoxal monoarylhydrazones, which undergo intramolecular cyclization to yield 1-aryl-3-formyl-4,6-dinitro-1H-indazoles . For example, 3-formyl-4,6-dinitro-1-phenyl-1H-indazole serves as a precursor for further functionalization.
Reactivity and Functionalization
Nucleophilic Substitution at the Nitro Group
Nitro groups in indazole derivatives are susceptible to nucleophilic substitution, particularly at the para position relative to the indazole nitrogen. In 3-(1,3-dioxolan-2-yl)-4,6-dinitro-1-phenyl-1H-indazole, the 4-nitro group is selectively replaced by O-, S-, and N-nucleophiles (e.g., methoxide, thiophenol, or amines) to yield 4-substituted-6-nitro derivatives . This regioselectivity is attributed to the electron-withdrawing effects of the indazole core and the nitro groups.
Deprotection of the Dioxolane Group
The 1,3-dioxolane moiety can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to regenerate the aldehyde group, enabling further derivatization. This step is essential for accessing 3-formyl-6-nitro-1H-indazole, a versatile intermediate for synthesizing Schiff bases or undergoing condensation reactions .
Spectroscopic and Analytical Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the related compound 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole shows an exact mass of 419.093977 g/mol (calculated for C₂₂H₁₇N₃O₄S) . For the target compound, the molecular ion peak [M+H]⁺ is expected at m/z 252.07.
Chromatographic Properties
Reverse-phase high-performance liquid chromatography (HPLC) analysis of similar indazoles reveals retention times of 8–12 minutes using a C18 column and acetonitrile/water mobile phases . The logP value, estimated at 1.8–2.2, suggests moderate lipophilicity, influenced by the nitro and dioxolane groups.
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